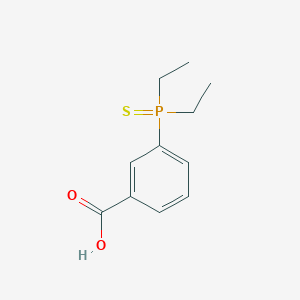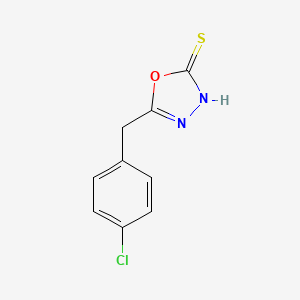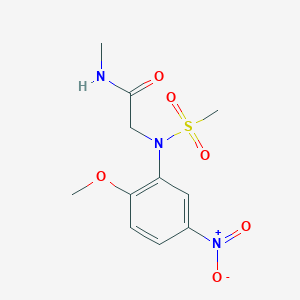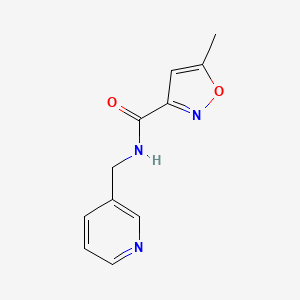![molecular formula C20H16N2O3 B5888583 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide, also known as DMBF, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DMBF belongs to the family of benzoxazole derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been shown to possess a range of biochemical and physiological effects. For example, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types, including macrophages and synoviocytes. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has also been shown to inhibit the proliferation and migration of cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been shown to possess antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has several advantages for lab experiments, including its high purity and stability, and its ability to selectively target specific enzymes and signaling pathways. However, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide in scientific research. For example, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide could be used as a fluorescent probe for the detection of other metal ions, such as iron and magnesium, in biological systems. Additionally, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide could be used as a ligand for the development of MOFs with enhanced gas storage and separation properties. Finally, further studies are needed to elucidate the mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide and its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Méthodes De Synthèse
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide involves the reaction between 5,6-dimethyl-2-aminobenzoxazole and 3-(2-furyl)acryloyl chloride in the presence of a base, such as triethylamine. The reaction yields N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide as a white crystalline solid with a melting point of 196-198°C. The purity of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been widely used in scientific research due to its unique chemical properties. It has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. Additionally, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been used as a ligand for the development of metal-organic frameworks (MOFs) for various applications, including gas storage and separation, catalysis, and drug delivery.
Propriétés
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-12-9-16-18(10-13(12)2)25-20(22-16)14-5-3-6-15(11-14)21-19(23)17-7-4-8-24-17/h3-11H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWQESIAEAEZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)

![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)



